2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid is a compound that belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This compound features a chromenone moiety conjugated with an amino group and an acetic acid functional group, making it a potential candidate for various therapeutic applications.
The compound can be synthesized from commercially available coumarin derivatives through several chemical reactions. It is also studied for its potential in drug discovery due to its structural characteristics, which allow for modifications that enhance biological activity.
The synthesis of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid typically involves the following steps:
The process can be optimized for yield and purity, particularly in industrial settings where large-scale production is required. High-performance liquid chromatography (HPLC) is often employed to confirm product purity .
The molecular structure of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid features a central chromenone ring with an amino group at the 7-position and an acetic acid group at the 4-position. This arrangement contributes to its biological activity.
Key structural data includes:
2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid can undergo various chemical reactions, including:
Common reagents include:
The mechanism of action of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid is primarily attributed to its interactions with various biomolecules, including enzymes and receptors involved in inflammation and oxidative stress pathways.
Research indicates that this compound may exert anti-inflammatory effects through modulation of signaling pathways related to cytokine production and oxidative stress response . Its structural similarity to other coumarins suggests potential efficacy in similar biological contexts.
The compound is typically characterized by:
Chemical properties include:
2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid has several potential applications in scientific research, including:
This compound exemplifies the versatility of coumarin derivatives in medicinal chemistry, highlighting the importance of structural modifications in enhancing therapeutic efficacy.
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid (CAS 85157-21-7), systematically named 7-amino-4-carboxymethylcoumarin, is a structurally optimized coumarin derivative with significant versatility in drug design. Its molecular formula is C₁₁H₉NO₄ (molar mass: 219.19 g/mol), featuring a 7-amino group and a carboxymethyl side chain at the C4 position [1] [6]. This bifunctionalization enables dual interactions with biological targets: the electron-rich amino group enhances hydrogen bonding, while the carboxylic acid moiety allows salt formation or coordination with metal ions in enzymatic pockets [3] [9]. The compound’s predicted pKa of 4.27 facilitates ionization under physiological conditions, enhancing solubility for cellular assays [1].
As a chemical intermediate, it serves as a precursor for synthesizing fluorescent probes, enzyme inhibitors, and supramolecular therapeutic agents. Its utility in targeting monoamine oxidases (MAOs) and acetylcholinesterase (AChE) is particularly notable in neurodegenerative disease research, where coumarin scaffolds modulate protein aggregation and oxidative stress pathways [3] [4].
Table 1: Physicochemical Properties of 7-Amino-4-carboxymethylcoumarin
Property | Value |
---|---|
Molecular Formula | C₁₁H₉NO₄ |
Molar Mass | 219.19 g/mol |
Melting Point | 181–183°C |
Predicted Density | 1.465 ± 0.06 g/cm³ |
pKa | 4.27 ± 0.10 |
Solubility | DMSO (slight), Methanol (slight, heated) |
Coumarins have evolved from natural isolates to synthetic pharmacophores since their first isolation from Dipteryx odorata (tonka bean) in 1820 [7] [8]. Early applications focused on anticoagulants (e.g., warfarin), but structural diversification revealed broader bioactivities. The introduction of amino and carboxylate groups at C7 and C4 positions—as in 7-amino-4-carboxymethylcoumarin—emerged as a strategy to enhance target specificity and metabolic stability [3] [9].
Seminal studies in the 2000s demonstrated that 7-benzyloxycoumarins inhibit MAO-B, influencing Parkinson’s disease research. Subsequent hybrid designs incorporating triazoles or chalcones leveraged this core for anticancer applications, validating coumarins as "privileged scaffolds" in fragment-based drug discovery [4] [9].